molecular formula C11H18O4 B133195 ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate CAS No. 144874-83-9

ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate

Cat. No. B133195
M. Wt: 214.26 g/mol
InChI Key: KEEZBFBHRWDFDH-ATZCPNFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate, also known as EEOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has shown promising results as an anti-inflammatory and anti-tumor agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been studied for its potential use as a pesticide and herbicide. In material science, ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been studied for its potential use as a building block for the synthesis of novel materials.

Mechanism Of Action

The mechanism of action of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and tumor growth. ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a role in inflammation and cancer.

Biochemical And Physiological Effects

Ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate has been shown to have antioxidant properties, which may help protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate for lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate. One area of interest is the development of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is the development of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate-based pesticides and herbicides that are less harmful to the environment than traditional chemicals. Additionally, ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate could be used as a building block for the synthesis of novel materials with unique properties. Overall, the potential applications of ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate are wide-ranging and exciting, and further research in this area is warranted.

Synthesis Methods

Ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate can be synthesized through a multi-step reaction process that involves the use of different reagents and catalysts. The synthesis method involves the reaction of ethyl acrylate with ethyl oxalyl chloride in the presence of triethylamine to produce ethyl (2R,3S)-3-chloro-2-ethoxy-4-oxobutanoate. This intermediate compound is then reacted with sodium ethoxide to produce ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate.

properties

CAS RN

144874-83-9

Product Name

ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl (2R,3R,4R)-4-ethenyl-2-ethoxyoxolane-3-carboxylate

InChI

InChI=1S/C11H18O4/c1-4-8-7-15-11(14-6-3)9(8)10(12)13-5-2/h4,8-9,11H,1,5-7H2,2-3H3/t8-,9-,11+/m0/s1

InChI Key

KEEZBFBHRWDFDH-ATZCPNFKSA-N

Isomeric SMILES

CCO[C@H]1[C@@H]([C@H](CO1)C=C)C(=O)OCC

SMILES

CCOC1C(C(CO1)C=C)C(=O)OCC

Canonical SMILES

CCOC1C(C(CO1)C=C)C(=O)OCC

synonyms

3-Furancarboxylicacid,4-ethenyl-2-ethoxytetrahydro-,ethylester,(2alpha,3bta,4alpha)-(9CI)

Origin of Product

United States

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